molecular formula C8H10IN B1349147 2-Ethyl-4-iodoaniline CAS No. 99471-67-7

2-Ethyl-4-iodoaniline

Cat. No.: B1349147
CAS No.: 99471-67-7
M. Wt: 247.08 g/mol
InChI Key: PLKZGDYLTZBAEH-UHFFFAOYSA-N
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Description

2-Ethyl-4-iodoaniline is a useful research compound. Its molecular formula is C8H10IN and its molecular weight is 247.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Antitumor Compounds

2-Ethyl-4-iodoaniline has been utilized in the synthesis of novel antitumor compounds. A study demonstrated the interaction of 2-iodoaniline derivatives with a range of arylsulfonyl chlorides to produce sulfonamides, which underwent further reactions to yield compounds with selective inhibition of cancer cell lines, especially in colon and renal origins (McCarroll et al., 2007).

Carbonylation Reactions

This compound derivatives have been used in palladium-catalyzed carbonylation reactions. These reactions led to the synthesis of various compounds, depending on the substituents used. This method provided a versatile approach to produce different chemical structures (Ács et al., 2006).

Structural Studies in Crystal Engineering

The compound has been studied in the field of crystal engineering. Research comparing the crystal structures of various 4-phenoxyanilines, including 4-(4′-Iodo)phenoxyaniline, highlighted its role in understanding molecular structures and their properties (Dey & Desiraju, 2004).

Iodolactonisation Reactions

In the realm of organic chemistry, this compound has been a key component in iodolactonisation reactions. These reactions are crucial for preparing specific organic compounds, showing the versatility of this compound in synthetic organic chemistry (Fu & Ma, 2005).

Carbohydrate Chemistry

The compound has found applications in carbohydrate chemistry, specifically in protecting groups for carbohydrate thioglycoside donors. This use is important for synthesizing complex sugars and derivatives, highlighting its utility in carbohydrate synthesis (Crich & Bowers, 2006).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-4-iodoaniline . Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity. Furthermore, individual factors such as age, sex, health status, and genetic factors can influence its efficacy and potential side effects.

Biochemical Analysis

Biochemical Properties

2-Ethyl-4-iodoaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In some cell types, this compound can influence cell signaling pathways by modulating the activity of specific kinases or phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, this compound may affect the expression of genes involved in oxidative stress response, leading to an increase in the production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH. Over time, this compound may degrade into other products, which can have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the compound can exhibit threshold effects, where significant changes in cellular and physiological processes are observed. High doses of this compound can lead to toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, due to the accumulation of reactive intermediates and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can participate in further biochemical reactions. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. In some cases, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, the compound may be directed to the endoplasmic reticulum or other organelles, affecting their function and activity .

Properties

IUPAC Name

2-ethyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKZGDYLTZBAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359251
Record name 2-ethyl-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99471-67-7
Record name 2-ethyl-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-4-iodoaniline
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-ethylaniline (1.88 g, available from Aldrich) and sodium acetate (1.27 g) in acetic acid (20 ml) was added iodine monochloride (1 ml, available from Aldrich). The mixture was stirred at 20° C. for 90 min and then the solvent was removed in vacuo. The residue was partitioned between ethyl acetate (25 ml) and saturated aqueous sodium carbonate solution (25 ml). The organic layer was dried using a hydrophobic frit and the solvent was removed in vacuo. Purification by C18 SPE eluting with 20% acetonitrile in water gave the title compound as a purple solid (0.402 g).
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20 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.